2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione, also known as NSC-631570, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindole-1,3(2H)-dione derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Derivative Formation
- A novel synthesis approach has been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent opening of the epoxide with nucleophiles. This process yields amino and triazole derivatives as well as hydroxyl analogues obtained through cis-hydroxylation, further converted to acetate (Tan et al., 2016).
Xanthine Oxidase Inhibition
- Isoindole-1,3(2H)-dione derivatives, particularly those with a phenyl ring, have demonstrated significant inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and gout, showcasing nearly double the activity compared to other derivatives. This indicates the potential therapeutic application of these compounds in medical treatments (Gunduğdu et al., 2020).
Antimicrobial Properties
- Novel azaimidoxy compounds derived from isoindole-1,3(2H)-dione have been synthesized and demonstrated antimicrobial activities, suggesting their potential use as chemotherapeutic agents. The structure of these compounds has been established through various spectroscopic methods, and they've been shown to be effective against certain bacteria and fungi (Jain et al., 2006).
Anticancer Activity
- Isoindole-1,3(2H)-dione derivatives containing different functional groups have shown varying anticancer activities. The presence of specific substituents like tert-butyldiphenylsilyl ether, azido, hydroxyl, and bromine groups significantly influences their activity against various cancer cell lines, suggesting their potential as alternative chemotherapeutic drugs (Tan et al., 2020).
properties
IUPAC Name |
2-(2-phenylsulfanylethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWKUYHUNKLFAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.